SLF-amido-C2-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

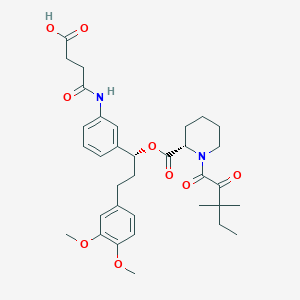

SLF-amido-C2-COOH, also known as PROTAC FKBP12-binding moiety 1, is a synthetic ligand for FKBP (SLF). It can be used in the synthesis of PROTACs . The molecular formula of SLF-amido-C2-COOH is C34H44N2O9 and its molecular weight is 624.72 .

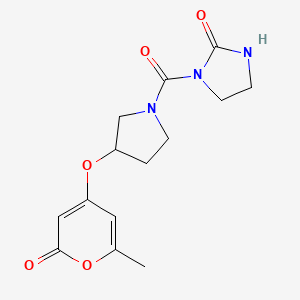

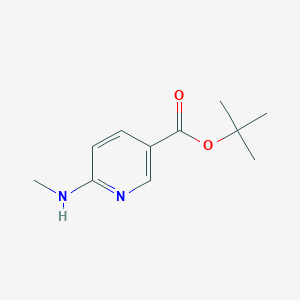

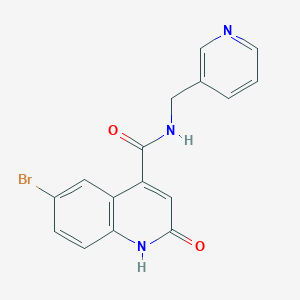

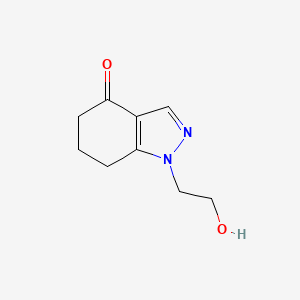

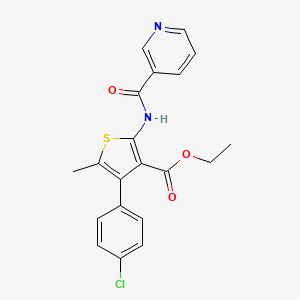

Molecular Structure Analysis

The molecular structure of SLF-amido-C2-COOH is complex, with a molecular formula of C34H44N2O9 . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving SLF-amido-C2-COOH are not detailed in the search results, it’s known that it can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

SLF-amido-C2-COOH is a solid substance . It has a high solubility in DMSO, with a solubility of 100 mg/mL (160.07 mM) . The compound should be stored under specific conditions for optimal preservation: powder form should be stored at -20°C for 3 years or at 4°C for 2 years, and in solvent form, it should be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación

Efficient CO2 Removal

A study explored the use of amide-modified covalent organic framework (COF) nanosheet clusters for selective removal of CO2, presenting an efficient, low-cost solution to energy and environmental sustainability. This application underscores the potential of such compounds in addressing global challenges related to greenhouse gas emissions and climate change (Zou et al., 2017).

Supramolecular Assemblies

Research on acidic sophorolipid (SL) molecules, which are a novel type of asymmetrical bolaamphiphiles, reveals the formation of supramolecular structures such as giant twisted and helical ribbons under varying pH conditions. These findings highlight the structural versatility and potential applications of amide-functionalized compounds in materials science and nanotechnology (Zhou et al., 2004).

Electrochemical Sensing

A novel Zr-coordinated amide porphyrin-based 2D COF was synthesized for electrochemical sensing of tetracycline, demonstrating the application of amide-functionalized COFs in developing highly sensitive and specific sensors for monitoring veterinary drug residues. This highlights the potential of such materials in environmental monitoring and food safety (Ma et al., 2019).

Catalyst Optimization

Research into direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids provides insights into the optimization of catalysts for amide bond formation, a fundamental reaction in organic synthesis. This work underscores the importance of amide-functionalized compounds in pharmaceutical and synthetic organic chemistry (Gernigon et al., 2012).

Heterogeneous Catalysis

Amide-functionalized metal-organic frameworks (MOFs) have been highlighted for their catalytic applications, demonstrating the role of amide groups in enhancing catalytic properties for organic reactions. This research shows the growing importance of such frameworks in heterogeneous catalysis and green chemistry applications (Karmakar & Pombeiro, 2019).

Mecanismo De Acción

Target of Action

SLF-amido-C2-COOH, also known as PROTAC FKBP12-binding moiety 1, is a synthetic ligand for FKBP (SLF) . FKBP, or FK506 binding protein, is a family of proteins that are involved in various cellular functions, including protein folding and trafficking, and immune response regulation .

Mode of Action

As a synthetic ligand, SLF-amido-C2-COOH binds to FKBP, facilitating its interaction with other proteins. This can lead to changes in the function or localization of these proteins, thereby influencing cellular processes . The exact mode of action of SLF-amido-C2-COOH depends on the specific FKBP protein it targets and the context of the cellular environment .

Biochemical Pathways

The biochemical pathways affected by SLF-amido-C2-COOH are largely dependent on the specific FKBP protein it targets. FKBPs are involved in a wide range of cellular processes, so the impact of SLF-amido-C2-COOH can be quite diverse . .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of SLF-amido-C2-COOH’s action are largely dependent on the specific FKBP protein it targets and the context of the cellular environment . As such, the results of its action can be quite diverse.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SLF-amido-C2-COOH. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to bind to FKBP . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy .

Propiedades

IUPAC Name |

4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKPNRZIJEFIG-IZZNHLLZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SLF-amido-C2-COOH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)